N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy and Trifluoromethyl Groups: The methoxy and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
- 9-ethyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine
Uniqueness
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its ability to participate in a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-8-9(2)19-7-20-13(8)14(22)21-11-6-10(15(16,17)18)4-5-12(11)23-3/h4-7H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGBLWYDWIMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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